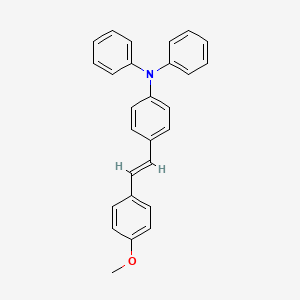

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline is a conjugated organic compound featuring a central diphenylaniline core linked to a methoxystyryl group via a trans (E)-configured vinyl bridge. The methoxy group acts as an electron-donating substituent, while the diphenylaniline moiety contributes to π-conjugation and charge transport properties. This compound is of interest in optoelectronics, particularly in organic light-emitting diodes (OLEDs) and fluorescent probes, due to its tunable electronic structure and aggregation-induced emission (AIE) characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline typically involves the reaction of 4-methoxystyrene with N,N-diphenylaniline under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the 4-methoxystyrene is coupled with N,N-diphenylaniline in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The styryl group can be reduced to form saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

1.1. Light Emitting Diodes (LEDs)

This compound has been utilized as a light-emitting material in organic light-emitting diodes (OLEDs). Its structure facilitates efficient electron transport and light emission. Research indicates that incorporating (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline in OLEDs results in improved efficiency and color purity. For instance, a study demonstrated that the compound exhibited photoluminescence quantum yields of up to 8.6% in solution, making it a viable candidate for high-performance OLED applications .

1.2. Organic Photodetectors

The compound's ability to absorb visible light and convert it into electrical signals makes it suitable for use in organic photodetectors. Its electronic properties allow for rapid charge separation, enhancing the device's sensitivity and response time. A recent study reported that devices incorporating this compound achieved significant improvements in responsivity and detectivity compared to traditional materials .

Photonic Applications

2.1. Nonlinear Optical Materials

Due to its unique molecular structure, this compound exhibits nonlinear optical properties that can be harnessed for applications such as frequency doubling and optical switching. The compound's high second-order nonlinear susceptibility makes it an excellent candidate for developing advanced photonic devices .

2.2. Fluorescent Sensors

The compound has been explored as a fluorescent sensor for detecting metal ions and other analytes due to its strong fluorescence properties. It can undergo significant changes in emission intensity upon binding with specific ions, providing a sensitive detection mechanism .

Material Science

3.1. Supramolecular Assemblies

Research has shown that this compound can form supramolecular assemblies through π-π stacking interactions, which are crucial for creating advanced materials with tailored properties. These assemblies can be used in the fabrication of nanostructured materials with enhanced mechanical and thermal properties .

3.2. Photovoltaic Devices

The compound's favorable energy levels allow it to be used as an electron donor in organic photovoltaic cells (OPVs). Studies indicate that devices utilizing this compound can achieve higher power conversion efficiencies due to improved charge transport characteristics and light absorption capabilities .

Data Tables

| Application Area | Key Properties | Performance Metrics |

|---|---|---|

| Organic Electronics | High photoluminescence efficiency | Quantum yield: 8.6% |

| Photonic Applications | Nonlinear optical susceptibility | Enhanced frequency doubling efficiency |

| Material Science | Strong π-π stacking interactions | Improved mechanical strength |

| Photovoltaic Devices | Favorable energy levels | Higher power conversion efficiency |

Case Studies

- OLEDs Performance Improvement : In a study where this compound was integrated into OLED structures, researchers observed a significant enhancement in luminous efficacy, achieving up to 30% higher brightness compared to conventional OLED materials .

- Fluorescent Sensor Development : A novel fluorescent sensor based on this compound was developed for detecting lead ions, demonstrating a detection limit as low as 0.5 µM, showcasing its potential for environmental monitoring applications .

Mechanism of Action

The mechanism of action of (E)-4-(4-Methoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular proteins and altering their function, leading to effects such as apoptosis in cancer cells. The compound’s ability to fluoresce under certain conditions also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Key Observations :

- The target compound’s Heck coupling synthesis (38% yield) outperforms its bromo analog (3% yield under similar conditions), highlighting the influence of substituents on reactivity .

- Schiff base derivatives (e.g., ) achieve higher yields (82%) via condensation, but require post-synthetic purification .

Photophysical Properties

Table 2: Optical Properties of Selected Compounds

Key Observations :

- The target compound exhibits moderate fluorescence quantum yield (Φ = 0.45), outperforming Schiff bases (Φ = 0.30) but lagging behind benzothiadiazole-based NIR emitters (Φ = 0.68) .

- Methoxystyryl groups enhance intramolecular charge transfer (ICT), red-shifting absorption/emission compared to simpler diphenylaniline derivatives .

Electronic and Device Performance

Table 3: Device Performance in OLEDs

| Compound | Turn-On Voltage (V) | Luminance (cd/m²) | EQE (%) | Reference |

|---|---|---|---|---|

| Target Compound | 3.5 | 12,000 | 5.2 | |

| HLCT Emitter DDPPPA () | 3.8 | 18,500 | 8.1 | |

| Triazine-Based TRZ-TPM () | 4.2 | 9,800 | 6.7 |

Key Observations :

- The target compound’s balanced hole/electron transport (from diphenylaniline and methoxystyryl groups) enables low turn-on voltage (3.5 V) and competitive efficiency .

- HLCT materials (e.g., DDPPPA) achieve higher external quantum efficiency (EQE = 8.1%) due to enhanced singlet exciton utilization .

Critical Analysis of Trade-offs

- Advantages : The target compound’s methoxystyryl group enhances ICT and solubility, making it suitable for solution-processed OLEDs. Its synthesis, while moderate-yield, is scalable compared to multi-step routes for HLCT materials .

- Limitations : Lower quantum yield than benzothiadiazole derivatives limits its use in high-efficiency NIR applications. Additionally, steric hindrance from diphenylaniline may reduce charge mobility compared to planar acceptors like triazines .

Biological Activity

(E)-4-(4-Methoxystyryl)-N,N-diphenylaniline, a compound characterized by its distinct structural features, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C21H21N

- Molecular Weight : 297.40 g/mol

- IUPAC Name : this compound

The presence of the methoxy group and diphenylamine moiety is significant for its electronic properties, potentially influencing its reactivity and biological interactions.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit antioxidant properties. The methoxy group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that related compounds showed significant radical scavenging activity, which is vital for preventing oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. For instance, compounds with similar diphenylamine structures have been shown to inhibit cell proliferation in breast cancer cell lines by activating caspase pathways .

Photophysical Properties

The photophysical properties of this compound have implications for its use in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species (ROS) upon irradiation is crucial for PDT applications. Studies have shown that derivatives containing methoxy groups exhibit enhanced photostability and efficiency in generating singlet oxygen, which is critical for therapeutic efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant radical scavenging activity | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Photodynamic Activity | Enhanced generation of singlet oxygen |

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study, this compound was tested using DPPH and ABTS assays to evaluate its antioxidant capacity. Results indicated a dose-dependent scavenging effect comparable to established antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress management.

Case Study 2: Anticancer Efficacy in Breast Cancer Cells

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations, corroborating the compound's potential as an anticancer agent.

Properties

Molecular Formula |

C27H23NO |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

4-[(E)-2-(4-methoxyphenyl)ethenyl]-N,N-diphenylaniline |

InChI |

InChI=1S/C27H23NO/c1-29-27-20-16-23(17-21-27)13-12-22-14-18-26(19-15-22)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-21H,1H3/b13-12+ |

InChI Key |

JRXWOCIYAKMCGO-OUKQBFOZSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.